molecular formula C12H21NO4S B3824244 cyclohexyl [(1,1-dioxidotetrahydro-3-thienyl)methyl]carbamate

cyclohexyl [(1,1-dioxidotetrahydro-3-thienyl)methyl]carbamate

Cat. No. B3824244
M. Wt: 275.37 g/mol
InChI Key: FVGDWYSFNDIDNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl [(1,1-dioxidotetrahydro-3-thienyl)methyl]carbamate, also known as cyclohexyl THMC, is a compound used in scientific research for its potential therapeutic properties. This molecule is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The exact mechanism of action of cyclohexyl [(1,1-dioxidotetrahydro-3-thienyl)methyl]carbamate THMC is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. This leads to a reduction in inflammation and oxidative stress, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
Cyclohexyl THMC has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One advantage of using cyclohexyl [(1,1-dioxidotetrahydro-3-thienyl)methyl]carbamate THMC in lab experiments is its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on cyclohexyl [(1,1-dioxidotetrahydro-3-thienyl)methyl]carbamate THMC. One area of focus is on its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another area of focus is on its potential use as an antioxidant in the prevention of age-related diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of cyclohexyl [(1,1-dioxidotetrahydro-3-thienyl)methyl]carbamate THMC and to identify any potential side effects or toxicity.

Scientific Research Applications

Cyclohexyl THMC has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

cyclohexyl N-[(1,1-dioxothiolan-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c14-12(17-11-4-2-1-3-5-11)13-8-10-6-7-18(15,16)9-10/h10-11H,1-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGDWYSFNDIDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl [(1,1-dioxidotetrahydrothiophen-3-yl)methyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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